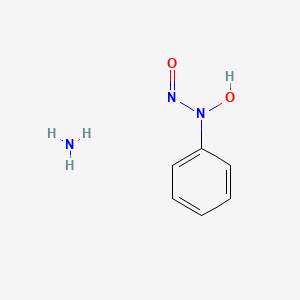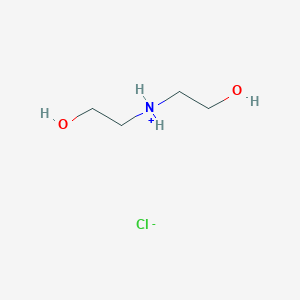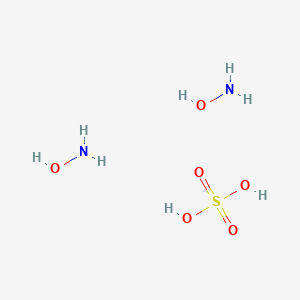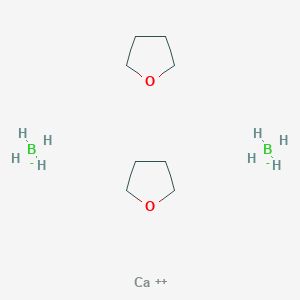
Thiocyanic acid, cobalt(2+) salt
説明
Thiocyanic acid, cobalt(2+) salt, also known as cobalt(II) thiocyanate, is an inorganic coordination compound with the chemical formula Co(SCN)₂. It is also referred to as cobaltous thiocyanate or isothiocyanic acid cobalt(II) salt. This compound is known for its solubility in water and organic solvents, making it a versatile reagent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) thiocyanate can be synthesized through the reaction of cobalt(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution:
CoCl2+2KSCN→Co(SCN)2+2KCl
Industrial Production Methods
In industrial settings, cobalt(II) thiocyanate is produced by reacting cobalt(II) sulfate with ammonium thiocyanate. The reaction is conducted in an aqueous medium, and the product is isolated by filtration and drying:
CoSO4+2NH4SCN→Co(SCN)2+(NH4)2SO4
化学反応の分析
Types of Reactions
Cobalt(II) thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) thiocyanate.
Reduction: It can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: It can participate in ligand exchange reactions with other thiocyanate compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Ligand exchange reactions often involve other thiocyanate salts under mild conditions.
Major Products Formed
Oxidation: Cobalt(III) thiocyanate.
Reduction: Cobalt metal.
Substitution: Various cobalt-thiocyanate complexes.
科学的研究の応用
Cobalt(II) thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing single-chain magnetic coordination complexes.
Biology: It is employed in colorimetric assays for detecting organic bases in pharmaceutical preparations.
Medicine: It is used in the development of diagnostic tools for detecting cocaine in forensic science.
Industry: It serves as a reagent in the production of cobalt-containing materials and complexes.
作用機序
The mechanism by which cobalt(II) thiocyanate exerts its effects involves its ability to form coordination complexes with various ligands. The cobalt ion in the compound can coordinate with multiple thiocyanate ions, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as organic bases, through coordination bonds, resulting in colorimetric changes that are useful in analytical applications .
類似化合物との比較
Similar Compounds
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Uniqueness
Cobalt(II) thiocyanate is unique due to its ability to form highly stable coordination complexes with thiocyanate ions. This property makes it particularly useful in colorimetric assays and the synthesis of magnetic coordination complexes, distinguishing it from other cobalt(II) salts .
特性
IUPAC Name |
cobalt;thiocyanic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Co/c2-1-3;/h3H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKIPMMIMKHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-60-5 | |
| Record name | Cobalt(II) thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)







![rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide](/img/structure/B7799331.png)





